3,4-Diisobutyl-1h-pyrazol-5-amine
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Overview
Description
3,4-Diisobutyl-1h-pyrazol-5-amine is a heterocyclic compound belonging to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diisobutyl-1h-pyrazol-5-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of isobutyl hydrazine with diketones or α,β-unsaturated carbonyl compounds. The reaction is usually carried out in the presence of a catalyst such as acetic acid or a base like sodium ethoxide, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound. The use of automated reactors and precise control of reaction parameters are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
3,4-Diisobutyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of dihydropyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.
Substitution: Alkyl halides, sulfonates; reactions are conducted in polar solvents such as dimethylformamide or acetonitrile.
Major Products
The major products formed from these reactions include pyrazole oxides, dihydropyrazole derivatives, and various substituted pyrazoles, depending on the specific reagents and conditions used .
Scientific Research Applications
3,4-Diisobutyl-1h-pyrazol-5-amine has found applications in several scientific research areas:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Diisobutyl-1h-pyrazol-5-amine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. It may also interact with receptors, modulating their signaling pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dinitro-1h-pyrazol-5-amine
- 3,5-Dinitro-1h-pyrazol-4-amine
- 3-Nitro-1h-1,2,4-triazol-5-amine
Uniqueness
3,4-Diisobutyl-1h-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H21N3 |
---|---|
Molecular Weight |
195.30 g/mol |
IUPAC Name |
4,5-bis(2-methylpropyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)5-9-10(6-8(3)4)13-14-11(9)12/h7-8H,5-6H2,1-4H3,(H3,12,13,14) |
InChI Key |
DATMGCCGYIAJDB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1=C(NN=C1N)CC(C)C |
Origin of Product |
United States |
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